
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
Overview
Description
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (CAS 4568-71-2) is a thiazolium salt widely employed as a pre-catalyst for generating N-heterocyclic carbenes (NHCs) in organocatalytic reactions. Its structure features a benzyl group at the 3-position, a hydroxyethyl substituent at the 5-position, and a methyl group at the 4-position of the thiazolium ring. This compound is notable for its high catalytic activity, stability under mild conditions, and low toxicity, making it a preferred choice in reactions such as benzoin condensation , Stetter reactions , and acyloin condensations . Its structural mimicry of thiamine diphosphate (ThDP), a natural cofactor in enzymatic processes, further enhances its utility in biomimetic synthesis .
Preparation Methods
Primary Synthesis Route: Benzylation of 5-(2-Hydroxyethyl)-4-methyl-1,3-thiazole
The most widely documented method for synthesizing 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride involves the benzylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole using benzyl chloride in anhydrous acetonitrile under reflux conditions . The reaction proceeds via nucleophilic substitution, where the thiazole’s nitrogen atom attacks the benzyl chloride’s electrophilic carbon, forming the quaternary ammonium salt.
Reaction Conditions and Workup
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Reactants :
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5-(2-hydroxyethyl)-4-methyl-1,3-thiazole (precursor)
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Benzyl chloride (alkylating agent)
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Anhydrous acetonitrile (solvent)
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Molar Ratios : A 1:1 molar ratio of precursor to benzyl chloride is typically employed, though excess benzyl chloride (1.2–1.5 eq.) may enhance conversion .
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Temperature and Duration : Reflux (82–85°C) for 6.5–24 hours .
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Workup : Post-reaction, the mixture is cooled to room temperature, inducing crystallization. The crude product is filtered, washed with cold acetonitrile, and dried under reduced pressure .
Example Protocol from Industrial Synthesis (JP5814080 Patent)
Parameter | Value |
---|---|
Precursor | 2.86 kg methylhydroxyethylthiazole |
Benzyl Chloride | 2.54 kg |
Solvent | 8.58 kg anhydrous acetonitrile |
Reaction Time | 6.5 hours |
Yield | 44% |
Purity (Post-Workup) | >98% (by HPLC) |
This method’s moderate yield (44%) highlights challenges in product isolation due to the compound’s hygroscopic nature .
Solvent and Reaction Time Optimization
Solvent Selection
Anhydrous acetonitrile is preferred for its high dielectric constant, which stabilizes ionic intermediates and enhances reaction kinetics . Alternative solvents (e.g., DMF, THF) have been explored but result in lower yields (<30%) due to side reactions or poor solubility .
Reaction Time Variability
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6.5-Hour Reflux : Provides 44% yield with minimal byproducts .
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24-Hour Reflux : Increases yield marginally (50–55%) but risks decomposition, as evidenced by discoloration of the product .
Purification and Characterization
Crystallization Techniques
The product is crystallized by cooling the reaction mixture and adding fresh acetonitrile to reduce solubility. Repeated washing with cold acetonitrile removes unreacted benzyl chloride and precursor .
Analytical Data
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Spectroscopic Confirmation :
Challenges and Mitigation Strategies
Hygroscopicity Management
The compound’s hygroscopicity necessitates strict moisture control during storage (desiccators, anhydrous conditions) .
Byproduct Formation
Prolonged reflux generates minor byproducts (e.g., oxidized thiazole derivatives), mitigated by optimizing reaction time and employing inert atmospheres .
Comparative Analysis of Synthetic Approaches
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Standard Reflux (6.5 h) | 44 | 98 | Scalable, minimal byproducts | Moderate yield |
Extended Reflux (24 h) | 50–55 | 95 | Higher yield | Risk of decomposition |
Alternative Solvents | <30 | 80–90 | Explores solvent diversity | Low efficiency |
Industrial-Scale Production Considerations
Large-scale synthesis (e.g., 10 kg batches) requires:
Chemical Reactions Analysis
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: Research into potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride involves its role as a catalyst in chemical reactions. The thiazolium ion acts as an electrophile, facilitating the formation of carbon-carbon bonds in various organic reactions. This compound interacts with molecular targets through its thiazolium ring, which can stabilize reaction intermediates and lower the activation energy of the reaction .
Comparison with Similar Compounds
Other Thiazolium Salts
a) 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride
This analogue replaces the benzyl group with an ethyl substituent. While it shares the hydroxyethyl and methyl groups, the shorter alkyl chain reduces steric bulk and electron-donating capacity. Electrochemical studies show that the benzyl group in 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride enhances NHC stability and catalytic efficiency in polar solvents like DMSO compared to the ethyl variant .
b) 3-Benzyl-5-(2-acetoxyethyl)-4-methylthiazolium Chloride (AcO[TM]Cl)
Derivatized by acetylating the hydroxyethyl group, AcO[TM]Cl exhibits improved solubility in non-polar solvents. In the self-coupling of 5-hydroxymethyl furfural, AcO[TM]Cl outperforms analogues with electron-withdrawing groups (e.g., methoxycarbonyl-substituted thiazolium salts) due to its electron-donating acetoxy group, which lowers the activation energy of the rate-determining step by 12.3 kcal/mol .
c) Thiamine Chloride (Vitamin B1)
Thiamine chloride (CAS 59-43-8) shares structural motifs with the target compound, including a thiazolium ring and hydroxyethyl group. However, its 4-amino-2-methylpyrimidinyl substituent directs its biological role as a vitamin rather than catalytic applications. Despite this, its ThDP-like structure provides mechanistic insights into benzoin condensations .
Imidazolium-Based NHC Catalysts
Imidazolium salts (e.g., 1,3-di-tert-butylimidazolium chloride) are common NHC precursors. However, in Stetter reactions, imidazolium-derived catalysts (entries 14–15 in ) show negligible activity compared to thiazolium salts. The thiazolium ring’s inherent electronic asymmetry and stronger NHC stabilization via hydrogen bonding (from the hydroxyethyl group) likely account for this disparity .
Substituent Effects on Catalytic Performance
The benzyl and hydroxyethyl groups critically influence reactivity:
- Benzyl Group : Enhances NHC stability through π-π stacking and steric protection of the carbene center .
- Hydroxyethyl Group : Facilitates hydrogen bonding with substrates, aligning them for stereoselective transformations .
Table 1: Catalytic Efficiency in Stetter Reactions
Physicochemical Properties
Table 2: Physical and Chemical Properties
Property | This compound | Thiamine Chloride | AcO[TM]Cl |
---|---|---|---|
Molecular Weight | 269.79 g/mol | 337.27 g/mol | 311.79 g/mol |
Melting Point | 142–144°C | 248–250°C (decomposes) | 115–117°C |
Solubility | 25 mg/mL in methanol (clear) | Soluble in water | 50 mg/mL in CH₂Cl₂ |
Purity (HPLC) | ≥98% | ≥99% (pharmaceutical grade) | ≥95% |
Key Application | Benzoin condensation, Stetter reaction | Cofactor in enzymes | Self-coupling reactions |
Toxicity | Low (irritant) | Non-toxic (dietary vitamin) | Moderate (respiratory risk) |
References |
Biological Activity
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (C13H16ClNOS) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique thiazolium structure contributes to its diverse biological activities, making it a subject of interest for further investigation.
- Molecular Formula : C13H16ClNOS
- Molecular Weight : 269.79 g/mol
- CAS Number : 4568-71-2
The compound is synthesized through the benzylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole using benzyl chloride in dry acetonitrile under reflux conditions. This process yields a product that can be purified through crystallization .
The biological activity of this compound primarily arises from its ability to act as a catalyst in various chemical reactions. The thiazolium ion within the compound serves as an electrophile, facilitating the formation of carbon-carbon bonds and stabilizing reaction intermediates, which lowers the activation energy required for these reactions .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that thiazolium compounds exhibit significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which can mitigate oxidative stress in biological systems.
- Enzyme Interaction : Investigations into its interaction with carbonic anhydrase isoforms suggest that it may influence enzyme activity, which is crucial for maintaining physiological pH levels and other metabolic processes.
- Therapeutic Potential : Ongoing research is exploring its potential applications in drug development, particularly in targeting specific diseases due to its unique structural properties.
Table 1: Summary of Biological Activities
Research Applications
The versatility of this compound extends beyond basic research into practical applications:
- Catalysis in Organic Synthesis : It is employed as a catalyst in various organic reactions, including Stetter reactions and acyloin condensation, where it facilitates the formation of valuable chemical intermediates .
- Biochemical Studies : The compound is utilized to study enzyme mechanisms and interactions, providing insights into metabolic pathways and potential therapeutic targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thiazolium salts are often prepared by alkylation of thiazole derivatives. A common approach involves reacting 4-methylthiazole with benzyl chloride derivatives in anhydrous solvents (e.g., ethanol or methanol) under reflux, followed by purification via recrystallization. Key steps include maintaining an inert atmosphere to prevent hydrolysis and using stoichiometric control to avoid side products. Post-synthesis, hygroscopicity requires storage in desiccators under inert gas .
Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?
- Methodological Answer :
- ¹H NMR : Analyze proton environments, such as the benzyl group (δ 7.2–7.4 ppm), hydroxyethyl protons (δ 3.5–4.0 ppm), and methyl groups (δ 2.5–3.0 ppm). Solvent effects (e.g., KOH in H₂O vs. CH₃OH) can shift resonances, as shown in studies of analogous thiazolium salts .
- IR : Identify functional groups like C=N (1650–1600 cm⁻¹) and O–H (broad peak ~3300 cm⁻¹).
- Mass Spectrometry : Confirm molecular weight (269.79 g/mol) via ESI-MS .
Q. What experimental precautions are critical due to its hygroscopic and irritant properties?
- Methodological Answer : Store the compound under inert atmosphere (argon/nitrogen) at room temperature. Use glove boxes for handling to minimize moisture exposure. Safety protocols include wearing nitrile gloves, goggles, and lab coats. In case of skin/eye contact, rinse immediately with water (per Safety Code S26/S36). Waste disposal should follow regulations for irritants (Risk Code 36/37/38) .
Advanced Research Questions
Q. How do solvent polarity and basicity influence the compound’s catalytic activity in aldol-like reactions?
- Methodological Answer : The thiazolium ring’s electrophilicity is solvent-dependent. In aqueous basic solutions (e.g., KOH/H₂O), the hydroxyethyl group may deprotonate, enhancing resonance stabilization and catalytic efficiency. Comparative studies in methanol (KOH/CH₃OH) show reduced activity due to weaker ion solvation. Optimize solvent choice by testing reaction yields in polar aprotic (DMF, DMSO) vs. protic solvents .
Q. What mechanistic insights explain its role as a catalyst in α,β-unsaturated ketone additions?
- Methodological Answer : The compound acts as a nucleophilic catalyst via transient enamine or Breslow intermediate formation. For example, in the addition of aldehydes to α,β-unsaturated ketones, the thiazolium ion deprotonates the aldehyde, generating a reactive enolate. Kinetic studies (e.g., monitoring by UV-Vis or HPLC) can elucidate rate-determining steps. Computational modeling (DFT) may predict transition-state geometries and charge distribution .
Q. How can structural modifications (e.g., substituent variation) enhance catalytic stability or selectivity?
- Methodological Answer : Replace the benzyl group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to increase electrophilicity. Alternatively, substitute the hydroxyethyl moiety with phosphoethyl groups to improve water solubility (e.g., disodium 3-benzyl-4-(2-phosphoethyl)-thiazolium bromide). Evaluate modified derivatives via Hammett plots to correlate substituent effects with reaction rates .
Q. What analytical strategies resolve contradictions in reported solubility or stability data?
- Methodological Answer : Discrepancies may arise from varying hydration states or impurities. Use Karl Fischer titration to quantify water content in hygroscopic samples. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC purity checks can identify degradation pathways. Cross-validate solubility claims by testing in buffered solutions (pH 4–10) .
Properties
IUPAC Name |
2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NOS.ClH/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSVLBKHBJGMAA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963419 | |
Record name | 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4568-71-2 | |
Record name | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4568-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4568-71-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.680 | |
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